2,4-Dibromo-3,6-difluorobenzaldehyde
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Overview
Description
2,4-Dibromo-3,6-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H2Br2F2O. This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to a benzene ring, with an aldehyde functional group. It is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,6-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 3,6-difluorobenzaldehyde using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products Formed:
Substitution: Substituted benzaldehyde derivatives.
Oxidation: 2,4-Dibromo-3,6-difluorobenzoic acid.
Reduction: 2,4-Dibromo-3,6-difluorobenzyl alcohol.
Scientific Research Applications
2,4-Dibromo-3,6-difluorobenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: As a precursor in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,6-difluorobenzaldehyde involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing bromine and fluorine atoms makes the aldehyde group more susceptible to nucleophilic attack, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 3,6-Dibromo-2-fluorobenzaldehyde
- 3-Bromo-2,6-difluorobenzaldehyde
- 2,4-Dibromo-3,5-difluorobenzaldehyde
Comparison: 2,4-Dibromo-3,6-difluorobenzaldehyde is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C7H2Br2F2O |
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Molecular Weight |
299.89 g/mol |
IUPAC Name |
2,4-dibromo-3,6-difluorobenzaldehyde |
InChI |
InChI=1S/C7H2Br2F2O/c8-4-1-5(10)3(2-12)6(9)7(4)11/h1-2H |
InChI Key |
JHBCDZGCXCISAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)C=O)F |
Origin of Product |
United States |
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